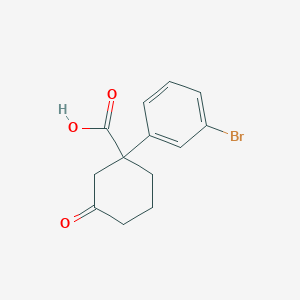

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid

Description

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is a halogenated cyclohexane derivative featuring a carboxylic acid group at position 1, a ketone (oxo) group at position 3, and a 3-bromophenyl substituent. Its molecular formula is C₁₃H₁₃BrO₃ (molecular weight: 325.15 g/mol). The compound’s structure combines aromatic bromine’s electron-withdrawing effects with the cyclohexane ring’s conformational flexibility, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H13BrO3 |

|---|---|

Molecular Weight |

297.14 g/mol |

IUPAC Name |

1-(3-bromophenyl)-3-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H13BrO3/c14-10-4-1-3-9(7-10)13(12(16)17)6-2-5-11(15)8-13/h1,3-4,7H,2,5-6,8H2,(H,16,17) |

InChI Key |

DMIRHAVESPQHSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC(C1)(C2=CC(=CC=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 3-oxocyclohexanecarboxylic Acid Derivatives

One approach involves brominating 3-oxocyclohexanecarboxylic acid or its esters at the 3-position on the phenyl ring. This method requires selective bromination conditions to avoid side reactions on the cyclohexanone ring.

Coupling of 3-Bromophenyl Precursors with Cyclohexanone Derivatives

An alternative and more common method involves coupling a 3-bromophenyl moiety with a cyclohexanone derivative bearing a carboxylic acid or ester group.

For example, synthesis of 1-(3-bromophenyl)cyclopentanecarboxylic acid analogs uses the ester form of the cycloalkane carboxylic acid, which is then hydrolyzed to the acid after coupling.

The ester intermediate is prepared by reacting cyclohexanone or cyclopentanone derivatives with 3-bromophenyl reagents, followed by hydrolysis using lithium hydroxide in a mixture of tetrahydrofuran, methanol, and water for 18 hours at room temperature, then acidification to pH 1 with hydrochloric acid to precipitate the acid.

Esterification and Subsequent Hydrolysis

A common preparative sequence involves:

Esterification of 3-oxocyclohexanecarboxylic acid with benzyl alcohol or other alcohols using coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 18 hours. This step protects the acid functionality and facilitates further functionalization.

The benzyl ester intermediate can then be subjected to coupling with 3-bromophenyl derivatives or further transformations to introduce the bromophenyl group.

Finally, the ester is hydrolyzed under basic conditions (e.g., lithium hydroxide in THF/MeOH/H2O) to yield the free acid.

Use of Carbonyldiimidazole Activation

Activation of the carboxylic acid group with carbonyldiimidazole (CDI) in dichloromethane at room temperature followed by reaction with benzyl alcohol is reported to afford benzyl esters in good yields (~66%). This method allows mild esterification conditions preserving sensitive keto groups.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Esterification with benzyl alcohol + EDC/DMAP | 3-oxocyclohexanecarboxylic acid, benzyl alcohol, EDC, DMAP | Dichloromethane | 20°C (room temp) | 18 h | 84% | Mild, preserves keto group |

| Hydrolysis of ester to acid | Lithium hydroxide | THF/MeOH/H2O mixture | Room temp | 18 h | ~80% | Followed by acidification to pH 1 with HCl |

| Bromination (for related compounds) | Brominating agent (not specified) | Not specified | Controlled temp | Not specified | Not specified | Selective bromination on phenyl ring |

| Carbonyldiimidazole activation + benzyl alcohol | CDI, benzyl alcohol | Dichloromethane | Room temp | 16-18 h | 66% | Mild esterification |

Research Findings and Observations

The esterification step using carbodiimide coupling agents is widely favored for its mildness and high yields, crucial for maintaining the integrity of the ketone and bromophenyl substituents.

Hydrolysis under basic aqueous conditions followed by acidification is efficient for converting esters to the free acid without degradation of sensitive functional groups.

Bromination reactions require careful control to avoid over-bromination or side reactions, especially on the cyclohexanone ring.

Purification is generally achieved via silica gel chromatography using gradients of hexane and ethyl acetate or similar solvent systems.

The described methods are scalable and reproducible, with yields ranging from 66% to 89% depending on the step and reagents used.

The preparation of this compound is best achieved through a sequence involving esterification of 3-oxocyclohexanecarboxylic acid, coupling or introduction of the 3-bromophenyl group, followed by hydrolysis to the free acid. Carbodiimide-mediated esterification and lithium hydroxide hydrolysis are key steps offering high yields and functional group tolerance. Bromination steps require careful optimization to ensure selectivity. The overall synthetic strategy is supported by multiple research reports and patent literature, confirming its reliability for producing this compound with high purity and yield.

This detailed synthesis overview provides a professional and authoritative guide for researchers aiming to prepare this compound for advanced applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 1385694-53-0)

- Structure : Differs by the oxo group at position 4 instead of 3.

- Molecular Formula : C₁₃H₁₃BrO₃ (same as target compound).

- Such positional isomers may exhibit divergent solubility and reactivity in biological systems .

trans-4-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid (CAS 735275-84-0)

- Structure : Features a trans-configured cyclohexane with a 2-oxoethyl linker to the 3-bromophenyl group.

- Molecular Formula : C₁₅H₁₇BrO₃ (MW: 325.20 g/mol).

Halogen-Substituted Analogs

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid (CAS 1340521-86-9)

- Structure : Cyclobutane ring with a 3-chlorophenyl and methyl group.

- Molecular Formula : C₁₂H₁₃ClO₂ (MW: 224.69 g/mol).

- Key Differences: Chlorine’s lower electronegativity vs. bromine reduces electron-withdrawing effects.

3-(3-Bromophenyl)-3-oxopropanoic Acid (CAS 1000556-86-4)

- Structure: Propanoic acid backbone with a 3-bromophenyl and ketone group.

- Molecular Formula : C₉H₇BrO₃ (MW: 243.05 g/mol).

- Key Differences : The linear chain lacks conformational rigidity, possibly lowering binding affinity in biological targets compared to cyclohexane-based analogs .

Heterocyclic and Functionalized Derivatives

1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 714207-41-7)

- Structure : Pyrrolidine ring with oxo and carboxylic acid groups.

- Molecular Formula: C₁₁H₁₀BrNO₃ (MW: 284.11 g/mol).

- Key Differences : The nitrogen-containing pyrrolidine introduces basicity, altering solubility and electronic properties. This may enhance interactions with enzymes or receptors .

1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic Acid (CAS 2135331-42-7)

- Structure : Cyclobutane with dimethoxy and bromophenyl groups.

- Molecular Formula : C₁₃H₁₅BrO₄ (MW: 315.16 g/mol).

- The smaller ring may confer higher metabolic instability .

Biological Activity

1-(3-Bromophenyl)-3-oxocyclohexanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula, which includes a bromophenyl group and a cyclohexanecarboxylic acid moiety. This structural composition is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have been shown to exhibit selective inhibition against certain kinases associated with cancer progression. A notable example is the compound 6e , which demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, inducing apoptosis and cell cycle arrest at the G1 phase at an IC50 of 168.78 µM .

The mechanism by which this compound exerts its effects may involve:

- Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit Aurora A kinase, a critical player in cell division and proliferation .

- Molecular Docking Studies : These studies suggest that the compound can effectively bind to key amino acid residues within the active sites of target proteins, potentially altering their activity and leading to therapeutic effects .

Case Studies

Several case studies provide insights into the biological activities of related compounds:

- Study on Quinazoline Derivatives : A study found that modifications to quinazoline derivatives resulted in enhanced selectivity for Aurora A kinase, paralleling findings for this compound derivatives .

- Analgesic Effects : While not directly studied for this specific compound, related compounds have shown analgesic properties without significant side effects, indicating a potential for broader therapeutic applications .

Data Tables

| Compound Name | Activity Type | Target | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| 6e | Anticancer | Aurora A Kinase | 168.78 | Apoptosis induction, G1 arrest |

| This compound | Potential Analgesic | N/A | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.